

GSK466317A: An In-depth Technical Guide on its Effects on PKA Signaling Pathways

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GSK466317A

Cat. No.: B1672388

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Abstract

This technical guide provides a comprehensive overview of **GSK466317A**, a known inhibitor of Protein Kinase A (PKA). The document details its inhibitory activity, off-target effects, and the broader implications for the PKA signaling pathway. Included are quantitative data, detailed experimental methodologies for assessing its activity, and visualizations of the relevant signaling cascades and experimental workflows. This guide is intended to serve as a foundational resource for researchers investigating PKA signaling and the therapeutic potential of its inhibitors.

Introduction to PKA Signaling

Protein Kinase A (PKA) is a crucial serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, gene transcription, and cell cycle regulation. The activation of PKA is primarily dependent on the intracellular levels of cyclic adenosine monophosphate (cAMP). In its inactive state, PKA exists as a tetrameric holoenzyme composed of two regulatory subunits and two catalytic subunits. Upon binding of cAMP to the regulatory subunits, a conformational change occurs, leading to the dissociation of the active catalytic subunits. These catalytic subunits then proceed to phosphorylate a wide array of substrate proteins, thereby modulating their activity and initiating downstream signaling cascades.

GSK466317A: A PKA Inhibitor

GSK466317A has been identified as an inhibitor of PKA. Understanding its potency and selectivity is critical for its use as a chemical probe in research and for any potential therapeutic development.

Quantitative Data: Inhibitory Activity of GSK466317A

The inhibitory activity of **GSK466317A** has been quantified against PKA and a panel of other kinases to determine its selectivity profile. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Target Kinase	IC50 (μM)	Reference
PKA	12.59	[1]
GRK1	1000	[1]
GRK2	31.62	[1]
GRK5	39.81	[1]

Table 1: Inhibitory potency of **GSK466317A** against PKA and off-target G protein-coupled receptor kinases (GRKs).

Effects on PKA Signaling Pathways

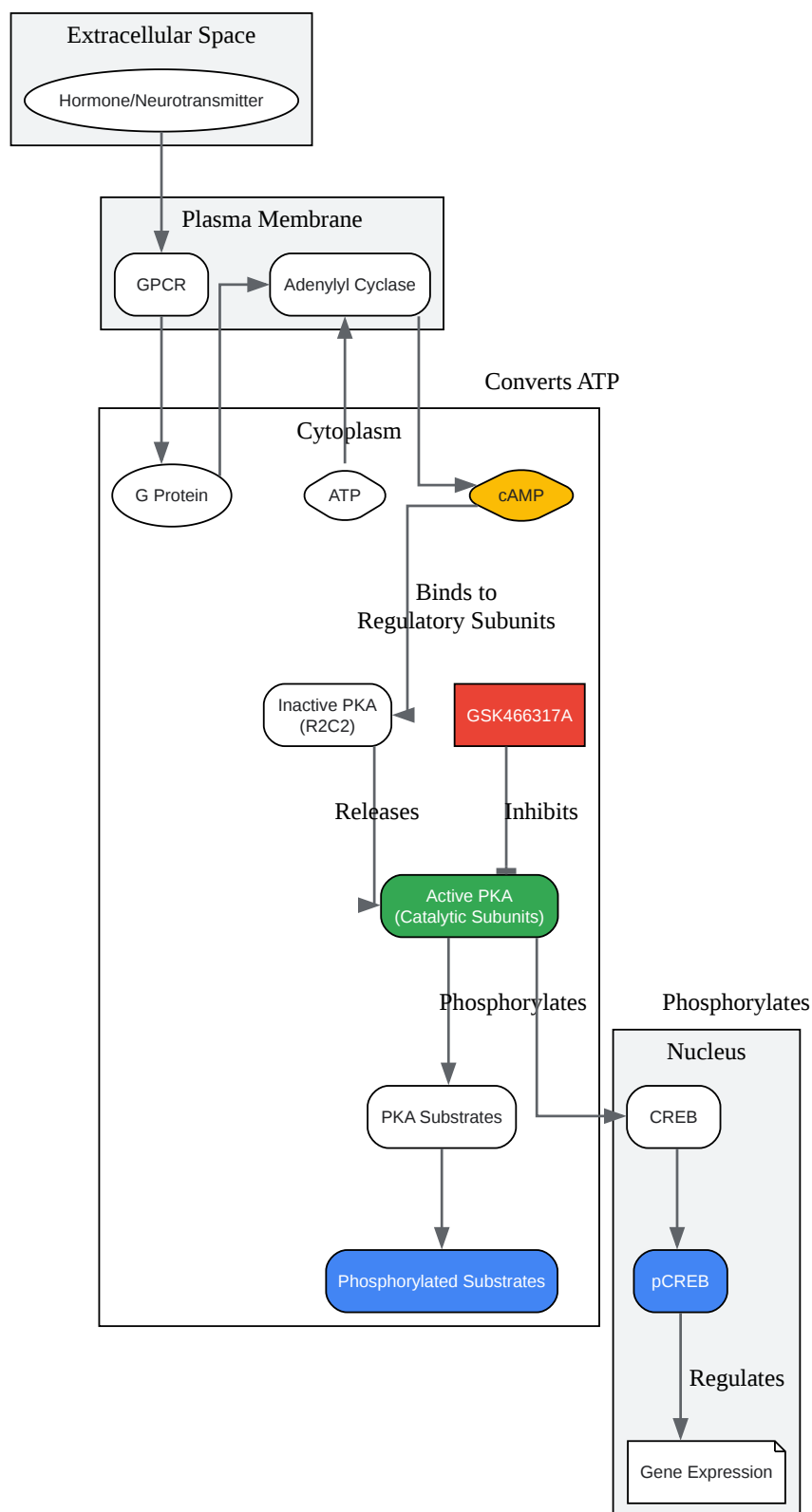
As an inhibitor of PKA's catalytic activity, **GSK466317A** is expected to antagonize the downstream effects of PKA activation. This includes the prevention of phosphorylation of various PKA substrates.

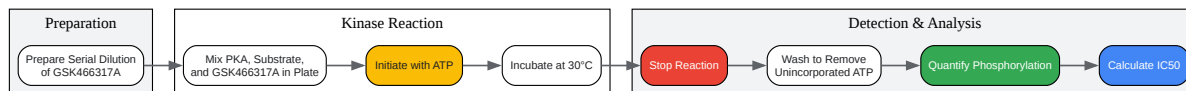
Mechanism of Action

GSK466317A exerts its effect by binding to the catalytic subunit of PKA, thereby preventing the transfer of a phosphate group from ATP to its protein substrates. This inhibition effectively dampens the entire downstream signaling cascade that is dependent on PKA activity.

Expected Effects on Downstream Substrates

A well-established downstream target of PKA is the transcription factor cAMP response element-binding protein (CREB). PKA-mediated phosphorylation of CREB at Serine 133 is a critical step for its activation and subsequent regulation of gene expression.[2] Therefore, in a cellular context, treatment with **GSK466317A** is anticipated to decrease the levels of phosphorylated CREB (pCREB) in response to stimuli that would normally elevate intracellular cAMP and activate PKA.





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- To cite this document: BenchChem. [GSK466317A: An In-depth Technical Guide on its Effects on PKA Signaling Pathways]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672388#gsk466317a-and-its-effects-on-pka-signaling-pathways]

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